molecular formula C16H17N3O4 B2713612 2-(2H-1,3-benzodioxol-5-yloxy)-N-[(6-methylpyrimidin-4-yl)methyl]propanamide CAS No. 2189498-96-0

2-(2H-1,3-benzodioxol-5-yloxy)-N-[(6-methylpyrimidin-4-yl)methyl]propanamide

Cat. No.: B2713612
CAS No.: 2189498-96-0
M. Wt: 315.329
InChI Key: KRGAINIOCDWTJG-UHFFFAOYSA-N
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Description

2-(2H-1,3-benzodioxol-5-yloxy)-N-[(6-methylpyrimidin-4-yl)methyl]propanamide is a synthetic small molecule of interest in early-stage pharmacological and mechanistic biology research. Its structure incorporates a 1,3-benzodioxole motif, a functional group present in various bioactive molecules and research compounds . This moiety is often associated with the ability to influence metabolic processes and has been investigated in the context of tumor cell survival under nutrient-stressed conditions like glucose starvation . The compound's molecular architecture also features a pyrimidine group, a nitrogen-containing heterocycle common in medicinal chemistry that can contribute to interactions with enzyme active sites and cellular receptors. As such, this chemical may serve as a valuable pharmacological probe for investigating novel biological pathways, particularly those related to cellular metabolism and stress response. It is offered as a high-purity chemical tool for in vitro applications exclusively in a controlled laboratory setting. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle all chemicals appropriately in accordance with their institution's safety protocols.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)-N-[(6-methylpyrimidin-4-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4/c1-10-5-12(19-8-18-10)7-17-16(20)11(2)23-13-3-4-14-15(6-13)22-9-21-14/h3-6,8,11H,7,9H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRGAINIOCDWTJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)CNC(=O)C(C)OC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-benzodioxol-5-yloxy)-N-[(6-methylpyrimidin-4-yl)methyl]propanamide typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Attachment of the pyrimidine ring: The benzo[d][1,3]dioxole intermediate is then reacted with a pyrimidine derivative under basic conditions to form the desired linkage.

    Formation of the propanamide chain:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-benzodioxol-5-yloxy)-N-[(6-methylpyrimidin-4-yl)methyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives.

    Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used for reduction.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Quinone derivatives of the benzo[d][1,3]dioxole moiety.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

2-(2H-1,3-benzodioxol-5-yloxy)-N-[(6-methylpyrimidin-4-yl)methyl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(2H-1,3-benzodioxol-5-yloxy)-N-[(6-methylpyrimidin-4-yl)methyl]propanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The benzo[d][1,3]dioxole moiety can engage in π-π stacking interactions, while the pyrimidine ring can form hydrogen bonds with target proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized based on variations in substituents, bioactivity, and synthesis pathways. Below is a detailed comparison using available data from literature and screening databases:

Table 1: Structural and Functional Comparison of Selected Analogs

Compound Name / ID Key Substituents Molecular Weight Bioactivity / Application Reference
Target Compound 1,3-Benzodioxol-5-yloxy; 6-methylpyrimidin-4-ylmethyl ~360.3 g/mol* Hypothesized pesticidal/analgesic activity N/A
N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-[1-(5-chloro-1H-indole-2-carbonyl)piperidin-4-yl]propanamide 1,3-Benzodioxol-5-ylmethyl; 5-chloroindole-piperidine 467.95 g/mol Screening compound (unpublished bioactivity)
N-[2-(2H-1,3-Benzodioxol-5-yloxy)ethyl]-2-(2,4-dichlorophenoxy)propanamide 1,3-Benzodioxol-5-yloxyethyl; 2,4-dichlorophenoxy ~412.8 g/mol* Agrochemical research (patented)
Compound 42 (TRPV1 antagonist) Hexyloxy-pyridine; 3-fluoro-4-methylsulfonamidophenyl ~530.5 g/mol TRPV1 receptor antagonist (IC₅₀: 8 nM)
Compound 44 (TRPV1 antagonist) Pyrrolidinyl-pyridine; 3-fluoro-4-methylsulfonamidophenyl ~505.5 g/mol TRPV1 receptor antagonist (IC₅₀: 3 nM)
Reference Compound P22 Difluorocyclopropyl-thio; 5-fluoropyridinyl-thiazole ~424.4 g/mol Pesticidal activity (patented)

*Calculated based on molecular formula.

Key Observations

Substituent-Driven Bioactivity The target compound shares structural motifs with TRPV1 antagonists (e.g., Compounds 42 and 44), which exhibit nanomolar potency due to sulfonamide and fluorophenyl groups . However, the absence of these electron-withdrawing groups in the target compound may limit its efficacy in similar pathways. The target compound’s pyrimidine substituent may offer comparable stability but reduced pesticidal specificity .

Synthetic Accessibility

  • Analogs like Compound 42 and 44 are synthesized via multistep routes involving amide couplings and heterocyclic modifications, yielding 44–85% efficiency . The target compound’s benzodioxol and pyrimidine groups may require specialized catalysts (e.g., palladium for cross-couplings), increasing synthesis complexity.

Molecular Weight and Solubility The target compound’s molecular weight (~360 g/mol) is lower than indole- or piperidine-containing analogs (e.g., Compound 5 at 467.95 g/mol), suggesting better membrane permeability . However, the pyrimidine group’s polarity may reduce lipid solubility compared to dichlorophenoxy derivatives .

Patent and Commercial Relevance Reference Compound P22 () and dichlorophenoxy propanamides () are patented for pesticidal use, indicating industrial interest in this scaffold. The target compound’s lack of halogenation or sulfur-containing groups may limit its commercial viability without further optimization .

Biological Activity

The compound 2-(2H-1,3-benzodioxol-5-yloxy)-N-[(6-methylpyrimidin-4-yl)methyl]propanamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its structure, biological mechanisms, and relevant research findings, providing a comprehensive overview of its applications in pharmacology.

Chemical Structure

The molecular formula of the compound is C18H19N3O4C_{18}H_{19}N_{3}O_{4} with a molecular weight of approximately 341.4g/mol341.4\,g/mol. The structure includes a benzodioxole moiety and a pyrimidine derivative, which are known to impart various biological activities.

Biological Activity Overview

The compound has been investigated primarily for its role as an ion channel modulator , particularly in the context of sodium channels. Ion channel modulation is crucial for numerous physiological processes, including neurotransmission and muscle contraction.

  • Sodium Channel Inhibition : Research indicates that this compound acts as an inhibitor of sodium channels, which can be beneficial in treating conditions such as cardiovascular diseases and diabetes .
  • Anti-inflammatory Properties : The compound has been explored for its potential to modulate inflammatory responses, suggesting applications in autoimmune diseases .

Case Studies

  • Cardiovascular Applications : A study highlighted the efficacy of sodium channel inhibitors in reducing arrhythmias and improving cardiac function in animal models. The specific role of this compound was assessed through electrophysiological studies demonstrating significant reductions in action potential duration .
  • Inflammatory Conditions : In vitro studies have shown that the compound can decrease pro-inflammatory cytokine production in immune cells, indicating its potential utility in managing autoimmune disorders .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
Sodium Channel InhibitionModulation of ion channel activity
Anti-inflammatoryReduction of cytokine production
Cardiovascular ProtectionImprovement in cardiac function

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